Dichlorisone
Description
BenchChem offers high-quality Dichlorisone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorisone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXBZPJABCCRQ-BULBTXNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220353 | |
| Record name | Dichlorisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7008-26-6 | |
| Record name | Dichlorisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorisone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW2MRV3OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Dichlorisone Mechanism of Action
Executive Safety & Disambiguation Note
CRITICAL DISTINCTION: This guide details the mechanism of Dichlorisone (CAS 79-61-8), a synthetic chlorinated corticosteroid.
-
Do NOT confuse this with "11beta-dichloro" (an aniline mustard derivative) currently under investigation for Polycystic Kidney Disease (PKD). The mechanisms described below (Glucocorticoid Receptor agonism) are distinct from the DNA-damaging oxidative stress pathways of the PKD experimental agent.
Molecular Architecture: The "Metabolic Lock" Hypothesis
Dichlorisone (specifically the acetate ester, Dichlorisone Acetate ) represents a specific class of halogenated steroids where the canonical 11
The 9
, 11
-Dichloro Substitution
In endogenous cortisol, the 11
The Dichlorisone Advantage:
-
Steric Mimicry: The chlorine atom at C11 is similar in Van der Waals radius to the hydroxyl group, allowing it to occupy the GR pocket effectively.
-
Metabolic Resistance: Unlike the hydroxyl group, the 11
-chlorine cannot be oxidized by 11 -HSD2. This renders Dichlorisone "metabolically locked" in its active conformation, allowing it to persist in tissues with high 11 -HSD2 expression (e.g., kidney, colon, sweat glands) where cortisol would be rapidly inactivated. -
Lipophilicity: The addition of chlorine atoms at C9 and C11 significantly increases the partition coefficient (LogP), enhancing passive diffusion across the plasma membrane.
The Canonical Signaling Pathway
The mechanism of action follows the classic genomic signaling of Type I nuclear receptors, but with altered kinetics due to the halogenation.
Step-by-Step Cascade
-
Transmembrane Diffusion: Dichlorisone (highly lipophilic) diffuses passively through the phospholipid bilayer.
-
Cytosolic Capture: It binds to the inactive Glucocorticoid Receptor (GR
), which is sequestered by chaperone proteins (Hsp90, Hsp70, p23). -
Chaperone Dissociation: Ligand binding induces a conformational change in the GR, exposing two Nuclear Localization Signals (NLS) and shedding the heat shock proteins.
-
Nuclear Translocation: The GR-Dichlorisone complex recruits Importin-
/ and translocates through the nuclear pore complex. -
Genomic Interaction:
-
Transactivation: Homodimers bind to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory genes (e.g., ANXA1 encoding Lipocortin-1).
-
Transrepression: Monomers tether to proinflammatory transcription factors (NF-
B, AP-1), preventing histone acetylation and silencing cytokine production (IL-6, TNF- ).
-
Visualization: The 11
-Cl Bypass Mechanism
The following diagram illustrates how Dichlorisone evades the inactivation pathway that normally regulates cortisol.
Figure 1: The "Metabolic Bypass" mechanism. Unlike cortisol, Dichlorisone resists 11
Comparative Pharmacology & Potency
Dichlorisone is classified as a potent corticosteroid. Its activity profile is best understood in comparison to non-halogenated (Hydrocortisone) and fluorinated (Dexamethasone) standards.
| Feature | Hydrocortisone | Dexamethasone | Dichlorisone |
| C9 Substitution | Hydrogen | Fluorine | Chlorine |
| C11 Substitution | Hydroxyl (-OH) | Hydroxyl (-OH) | Chlorine (-Cl) |
| 11 | High (Rapid Inactivation) | Low (Resistant) | Null (Immune) |
| Mineralocorticoid Activity | High (Na+ retention) | Minimal | Minimal |
| Primary Utility | Replacement Therapy / Mild Eczema | Systemic Anti-inflammatory | Topical / Dermatological |
| Lipophilicity | Low | Moderate | High |
Key Insight: The C9/C11 dichloro substitution creates a molecule that is highly lipophilic (penetrating skin barriers effectively) and systemically stable, but lacks the specific hydrogen bonding required for strong mineralocorticoid receptor (MR) activation, reducing salt-retention side effects compared to cortisol.
Experimental Validation Protocols
To validate the mechanism of Dichlorisone in a research setting, two assays are standard: the Luciferase Reporter Assay (for genomic activity) and the Microsomal Stability Assay (for metabolic resistance).
Protocol A: GR-Mediated Luciferase Reporter Assay
Objective: To quantify the transcriptional potency of Dichlorisone relative to Dexamethasone.
-
Cell Line: HEK293T or HeLa cells (GR-null cells require co-transfection of a GR
plasmid). -
Transfection:
-
Reporter Plasmid: pGRE-Luc (Firefly luciferase under control of 3x Glucocorticoid Response Elements).
-
Control Plasmid: pRL-TK (Renilla luciferase for normalization).
-
-
Treatment:
-
Serum-starve cells for 12 hours (stripping endogenous steroids).
-
Treat with Dichlorisone (0.1 nM – 1
M) vs. Vehicle (DMSO).
-
-
Readout: Lyse cells after 24 hours. Measure luminescence using a Dual-Luciferase assay system.
-
Data Analysis: Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine
.
Protocol B: 11
-HSD2 Metabolic Resistance Assay
Objective: To prove Dichlorisone is not inactivated by kidney enzymes.
-
Enzyme Source: Human Kidney Microsomes (HKM) or CHO cells transfected with HSD11B2 gene.
-
Reaction Mix:
-
Substrate: 1
M Dichlorisone (or Cortisol as positive control). -
Cofactor: 1 mM NAD+ (Essential for dehydrogenase activity).
-
Buffer: 100 mM Phosphate Buffer (pH 7.4) with MgCl2.
-
-
Incubation: 37°C for 0, 30, 60, and 120 minutes.
-
Termination: Add ice-cold Acetonitrile to precipitate proteins.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Expected Result (Cortisol): Rapid depletion (<50% remaining at 60 min).
-
Expected Result (Dichlorisone): >95% stability (No conversion to 11-keto form).
-
Visualization: Experimental Workflow
Figure 2: Workflow for validating genomic transactivation of Dichlorisone.
References
-
Glucocorticoid Receptor Structure & Function
-
11
-HSD2 Mechanism & Corticosteroid Metabolism -
Structure-Activity Relationships of Halogen
-
Dichlorisone Acetate Compound D
Sources
- 1. Pharmacodynamics and pharmacokinetics of synthetic mineralocorticoids and glucocorticoids: receptor transactivation and prereceptor metabolism by 11beta-hydroxysteroid-dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroids, receptors, and the organ-specific functions of 11 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Metabolism of synthetic corticosteroids by 11 beta-hydroxysteroid-dehydrogenases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Dichlorisone
Introduction
Dichlorisone, a synthetic glucocorticoid, represents a significant area of study within the field of steroid pharmacology. As a derivative of cortisone, its chemical modifications, specifically the introduction of chlorine atoms at the 9α and 11β positions, markedly enhance its anti-inflammatory and immunosuppressive properties.[1] This guide provides a comprehensive technical overview of the biological activity of Dichlorisone, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, methodologies for evaluating its efficacy, and its therapeutic applications, underpinned by a foundation of scientific integrity and practical insights.
I. Mechanism of Action: A Multi-faceted Approach to Inflammation and Immune Suppression
The biological activity of Dichlorisone, like other corticosteroids, is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2] The lipophilic nature of Dichlorisone allows it to readily diffuse across the cell membrane and bind to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs), and subsequent translocation of the activated Dichlorisone-GR complex into the nucleus.
Once in the nucleus, the complex can modulate gene expression through several key mechanisms:
-
Transactivation: The Dichlorisone-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin A1) and IκBα (inhibitor of kappa B alpha). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3] IκBα, on the other hand, sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[4]
-
Transrepression: The Dichlorisone-GR complex can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and activator protein-1 (AP-1). This "crosstalk" does not involve direct binding to DNA but rather protein-protein interactions that inhibit the transcriptional activity of these pro-inflammatory pathways.[4]
-
Nongenomic Effects: Emerging evidence suggests that corticosteroids can also exert rapid, nongenomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-bound GRs or through direct interactions with cellular signaling molecules.[2] While the precise mechanisms are still under investigation, these rapid actions may contribute to the immediate clinical effects observed with corticosteroid therapy.
Visualizing the Signaling Pathway
The following diagram illustrates the primary genomic mechanism of action of Dichlorisone.
Caption: Genomic mechanism of Dichlorisone action in a target cell.
II. Methodologies for Assessing Biological Activity
A robust evaluation of Dichlorisone's biological activity requires a combination of in vitro and in vivo assays. These experimental models allow for the characterization of its potency, efficacy, and selectivity.
In Vitro Assays
In vitro studies provide a controlled environment to investigate the molecular and cellular effects of Dichlorisone.
1. Glucocorticoid Receptor Binding Assay
Principle: This assay quantifies the affinity of Dichlorisone for the glucocorticoid receptor. A radiolabeled glucocorticoid, such as [³H]-dexamethasone, is incubated with a source of GR (e.g., cell lysates or purified receptor). The displacement of the radioligand by increasing concentrations of Dichlorisone is measured, allowing for the determination of its binding affinity (Ki).
Step-by-Step Protocol:
-
Prepare GR Source: Homogenize target cells or tissues (e.g., rat liver) in a suitable buffer to obtain a cytosolic fraction containing the GR.
-
Incubation: In a multi-well plate, incubate the cytosolic fraction with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled Dichlorisone. Include a control with only the radioligand to determine total binding and a control with a high concentration of unlabeled dexamethasone to determine non-specific binding.
-
Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Dichlorisone concentration. Calculate the IC₅₀ (the concentration of Dichlorisone that inhibits 50% of specific binding) and subsequently the Ki value.
2. Reporter Gene Assay
Principle: This assay measures the ability of Dichlorisone to induce gene transcription via the GR. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with GREs. The activity of the reporter gene is proportional to the transcriptional activity of the GR.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., A549 or HEK293) and transfect them with a GRE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with varying concentrations of Dichlorisone for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the reporter enzymes.
-
Enzyme Assay: Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized activity against the Dichlorisone concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
3. Cytokine Inhibition Assay
Principle: This assay assesses the ability of Dichlorisone to suppress the production of pro-inflammatory cytokines in immune cells.[5][6] Cells such as peripheral blood mononuclear cells (PBMCs) or macrophages are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of Dichlorisone.
Step-by-Step Protocol:
-
Cell Isolation and Culture: Isolate PBMCs from whole blood or culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treatment: Pre-incubate the cells with different concentrations of Dichlorisone for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Supernatant Collection: After an appropriate incubation time (e.g., 18-24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Plot the percentage of cytokine inhibition against the Dichlorisone concentration to determine the IC₅₀.
In Vivo Models
In vivo studies are crucial for evaluating the anti-inflammatory efficacy and potential side effects of Dichlorisone in a whole-organism context.
1. Carrageenan-Induced Paw Edema Model
Principle: This is a widely used acute inflammation model.[7] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of Dichlorisone to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.
-
Drug Administration: Administer Dichlorisone (systemically or topically) at various doses to different groups of animals. A control group receives the vehicle.
-
Induction of Edema: After a predetermined time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
2. Croton Oil-Induced Ear Edema Model
Principle: This model is particularly useful for evaluating the topical anti-inflammatory activity of corticosteroids.[7] Application of croton oil to the mouse ear induces an inflammatory response, and the reduction in ear swelling and weight indicates the efficacy of the topically applied Dichlorisone.
Step-by-Step Protocol:
-
Animal Preparation: Use mice for this assay.
-
Induction of Inflammation and Treatment: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of each mouse. Simultaneously, apply Dichlorisone formulated in the same vehicle to the treated group. The control group receives only the croton oil and vehicle.
-
Assessment of Edema: After a specific time (e.g., 6 hours), sacrifice the animals and punch out a standard-sized disc from both the treated and untreated ears.
-
Measurement: Weigh the ear discs to determine the increase in weight due to edema.
-
Data Analysis: Calculate the percentage of inhibition of ear edema for the Dichlorisone-treated group compared to the control group.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the biological activity of Dichlorisone.
Caption: Experimental workflow for evaluating Dichlorisone's biological activity.
III. Therapeutic Applications and Toxicological Profile
Therapeutic Uses
Dichlorisone, primarily in its acetate form, has been utilized for its potent anti-inflammatory and immunosuppressive effects, particularly in dermatology.[1] It is effective in the management of various inflammatory skin conditions.[1][8][9] The potency of topical corticosteroids is a critical factor in their selection for specific dermatological disorders.[3][10][11]
Table 1: Therapeutic Applications of Dichlorisone
| Therapeutic Area | Specific Indications |
| Dermatology | Eczema, Atopic Dermatitis, Psoriasis, Allergic Contact Dermatitis, Lichen Planus |
| Ophthalmology | Inflammatory eye conditions (as eye drops) |
| Otolaryngology | Allergic rhinitis, Nasal polyps (as a nasal spray) |
Toxicological Profile and Adverse Effects
The use of Dichlorisone, like all corticosteroids, is associated with potential adverse effects, which are often dose-dependent and related to the duration of treatment.[12][13]
Systemic Side Effects (less common with topical use):
-
Metabolic: Hyperglycemia, weight gain, and redistribution of body fat.[12]
-
Endocrine: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, Cushing's syndrome.
-
Cardiovascular: Hypertension, fluid retention.
-
Musculoskeletal: Osteoporosis, myopathy.
-
Central Nervous System: Mood changes, insomnia, psychosis.[4]
-
Immunologic: Increased susceptibility to infections.
Local Side Effects (with topical application):
-
Skin atrophy, striae, telangiectasias.[8]
-
Perioral dermatitis, acneiform eruptions.
-
Allergic contact dermatitis.
-
Burning, itching, and irritation at the application site.
IV. Conclusion
Dichlorisone is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive activities. Its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the modulation of gene expression and subsequent reduction of inflammatory responses. A comprehensive assessment of its biological activity relies on a combination of in vitro and in vivo assays that characterize its receptor binding, transcriptional activity, and anti-inflammatory efficacy. While it has valuable therapeutic applications, particularly in dermatology, its use requires careful consideration of its potential adverse effects. Further research into selective glucocorticoid receptor modulators continues to be an important area of drug development, aiming to dissociate the desired anti-inflammatory effects from the undesirable metabolic side effects.
References
- CAS 79-61-8: Dichlorisone acetate - CymitQuimica. (n.d.).
- Pharmacology of corticosteroids - Deranged Physiology. (2023, December 21).
- Dichlorisone acetate | 79-61-8 | AAA07961 - Biosynth. (n.d.).
- Dichlorisone acetate - Xcess Biosciences. (n.d.).
- Anti-inflammatory activity of standardized dichloromethane extract of Salvia connivens on macrophages stimulated by LPS - PubMed. (2017, December 15).
- Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach. (n.d.).
- What is Dichloron? - NPİSTANBUL. (2022, September 19).
- Allergic contact dermatitis caused by topical corticosteroids: A review for clinicoepidemiological presentation, evaluation, and management aspects - Cosmoderma. (2024, February 8).
- Dichlorisone | 7008-26-6 | HAA00826 - Biosynth. (n.d.).
- Corticosteroid-related central nervous system side effects - PMC. (n.d.).
- Effect of corticosteroids on the human monocyte IgG and complement receptors. - JCI. (n.d.).
- Topical Corticosteroids: Choice and Application - AAFP. (2021, March 15).
- Dichlorisone acetate | Endogenous Metabolite - MedchemExpress.com. (n.d.).
- Dichlorisone Acetate | Endogenous Metabolite | AChE - TargetMol. (n.d.).
- Dichlorisone acetate | C23H28Cl2O5 | CID 5388959 - PubChem - NIH. (n.d.).
- Product Data Sheet - MedchemExpress.com. (n.d.).
- Dichlorisone acetate - Santa Cruz Biotechnology. (n.d.).
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12).
- In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - NIH. (n.d.).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5).
- Safety Data Sheet - ChemScene. (n.d.).
- Corticosteroids-Mechanisms of Action in Health and Disease - PMC - PubMed Central. (n.d.).
- Real-time analysis of gene regulation by glucocorticoid hormones - PMC - NIH. (n.d.).
- Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.).
- Topical Corticosteroids - StatPearls - NCBI Bookshelf - NIH. (2025, April 26).
- System among the corticosteroids: specificity and molecular dynamics. (2011, May 25).
- Topical (Corticosteroids) - GlobalRPH. (2017, September 1).
- Topical Steroid Potency Chart - The National Psoriasis Foundation. (2022, October 25).
- Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv. (2022, March 30).
- Relative Potency of Selected Topical Corticosteroids - Merck Manuals. (n.d.).
Sources
- 1. CAS 79-61-8: Dichlorisone acetate | CymitQuimica [cymitquimica.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. globalrph.com [globalrph.com]
- 4. Corticosteroid-related central nervous system side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of standardized dichloromethane extract of Salvia connivens on macrophages stimulated by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. psoriasis.org [psoriasis.org]
- 11. merckmanuals.com [merckmanuals.com]
- 12. Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach | Swiss Medical Weekly [smw.ch]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Analytical Methods for the Detection of Dichlorisone: A Comprehensive Guide for Researchers
Introduction: The Analytical Imperative for Dichlorisone
Dichlorisone is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory agents.[1][2][3] As with any pharmaceutical compound, the ability to accurately and reliably detect and quantify Dichlorisone is paramount for research, development, and quality control. This guide provides a detailed overview of the primary analytical methodologies for the determination of Dichlorisone, offering both theoretical insights and practical, step-by-step protocols. The methods discussed herein are grounded in established principles of analytical chemistry and are designed to be robust and reproducible, adhering to the stringent requirements of pharmaceutical analysis.
The core challenge in the analysis of corticosteroids like Dichlorisone lies in their structural complexity and the often low concentrations present in various matrices. The analytical techniques detailed in this document—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are powerful tools that, when correctly applied, can provide the necessary sensitivity, selectivity, and accuracy for Dichlorisone analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Corticosteroid Analysis
HPLC is the most widely used technique for the analysis of corticosteroids due to its high resolution, sensitivity, and adaptability.[4][5] Reversed-phase HPLC, in particular, is well-suited for separating moderately polar compounds like Dichlorisone from complex mixtures.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For Dichlorisone analysis, a nonpolar stationary phase (like C18 or C8) is commonly used in conjunction with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). Dichlorisone, being a moderately polar molecule, will have a specific affinity for the stationary phase, causing it to travel through the column at a characteristic rate, a process known as retention. The time it takes for the analyte to pass through the column is its retention time, which is a key parameter for identification. Detection is typically achieved using a UV detector, as the conjugated ketone structure in corticosteroids absorbs UV light.[6]
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of Dichlorisone.
Detailed Protocol for HPLC Analysis of Dichlorisone
This protocol is a robust starting point and may require optimization based on the specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Dichlorisone reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[8] The exact ratio may need to be adjusted to achieve optimal separation. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of Dichlorisone reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation:
-
For bulk drug substance, prepare a solution in the mobile phase with a concentration within the range of the working standards.
-
For pharmaceutical formulations, accurately weigh a portion of the homogenized sample, extract the Dichlorisone with a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm (based on the typical absorbance maxima of corticosteroids).[6]
-
Column Temperature: 25 °C.
5. Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of Dichlorisone.
-
Calculate the concentration of Dichlorisone in the sample using the calibration curve.
Method Validation Parameters for HPLC
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Confirmation and Trace Analysis
GC-MS is a highly sensitive and specific technique that is particularly useful for the confirmation of Dichlorisone identity and for the analysis of trace levels of the compound.
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and separated based on its volatility in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, which acts as a "molecular fingerprint," allowing for definitive identification. Due to the low volatility of corticosteroids, a derivatization step is often required to convert them into more volatile compounds suitable for GC analysis.[9]
Visualizing the GC-MS Workflow
Sources
- 1. Dichlorisone - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS [rrmedicine.ru]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Dichlorisone as a Reference Standard in Chromatographic Workflows
Executive Summary
Dichlorisone (CAS 7008-26-6) and its esterified form, Dichlorisone Acetate (CAS 79-61-8), represent a specific class of halogenated corticosteroids.[1][2][3] While less common in modern first-line therapy than dexamethasone or betamethasone, Dichlorisone serves as a critical Reference Standard (RS) in the quality control of chlorinated steroid synthesis and impurity profiling.[1][2][3]
The presence of chlorine atoms at the C9 and C11 positions significantly alters the molecule's lipophilicity and electronic environment compared to non-halogenated analogs like prednisone. This Application Note provides a robust, self-validating framework for using Dichlorisone as a reference standard, addressing the specific chromatographic challenges posed by its halogenated structure.
Physicochemical Profile & Chromatographic Implications[3][4][5][6][7][8][9][10]
Understanding the molecule is the first step in method design. Dichlorisone is a 9,11-dichloro analog of prednisolone.[1][2][3][4]
| Property | Value / Characteristic | Chromatographic Implication |
| Chemical Structure | 1,4-pregnadiene-17α,21-diol-9α,11β-dichloro-3,20-dione | The conjugated ketone system (A-ring) allows for sensitive UV detection.[1][2][3] |
| UV Max | ~238 nm (in Methanol) | Detection at 254 nm is possible but suboptimal. 238–240 nm is recommended for maximum sensitivity.[2][3] |
| Lipophilicity | High (due to -Cl substitutions) | Strong retention on C18 columns.[1][2][3] Requires higher organic content in mobile phase compared to hydrocortisone.[3] |
| Isomerism | 9α,11β-dichloro | Critical separation required from potential 11-keto or |
Method Development Strategy: The "Why" Behind the Protocol
Column Selection: The Interaction Mechanism
For halogenated steroids, a standard C18 (USP L1) column is the baseline. However, the electron-withdrawing nature of the chlorine atoms makes the molecule susceptible to secondary interactions with residual silanols, potentially causing peak tailing.
-
Recommendation: End-capped C18 or Phenyl-Hexyl phases.[1][2][3] The Phenyl-Hexyl phase offers unique selectivity for halogenated aromatic/ring systems due to
interactions, which can be useful if Dichlorisone co-elutes with non-chlorinated impurities.[1][2][3]
Mobile Phase & pH Control
Steroids are generally neutral, but the stability of the reference standard in solution is paramount.
-
Buffer: Ammonium Formate (10 mM) or Formic Acid (0.1%).[1][2][3]
-
Why? Slightly acidic pH (3.0–4.[2][3]0) suppresses the ionization of residual silanols on the column and prevents the oxidative degradation of the steroid side chain (C17-C21) during the run.
-
Solvent: Acetonitrile is preferred over Methanol for Dichlorisone.[3] Methanol can sometimes result in higher backpressure and different selectivity that may not resolve the chlorinated isomers as effectively.
Protocol A: HPLC-UV Assay (Quality Control)
This protocol is designed for the assay of Dichlorisone drug substance or its quantification as an impurity in other corticosteroid API batches.
Chromatographic Conditions
-
System: HPLC or UHPLC equipped with a Diode Array Detector (DAD).[2][3][5]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent USP L1.[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2][3]
-
Flow Rate: 1.0 mL/min (Adjust for column ID).
-
Column Temp: 30°C (Controlled temperature is critical for reproducible retention of steroids).[2][3]
-
Injection Volume: 10 µL.
Gradient Program[2]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Equilibration |
| 2.0 | 30 | Isocratic Hold |
| 15.0 | 70 | Linear Gradient (Elution of Dichlorisone) |
| 16.0 | 95 | Wash Step |
| 18.0 | 95 | Wash Hold |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End of Run |
Standard Preparation (Self-Validating Step)
To ensure the integrity of the Reference Standard (RS):
-
Stock Solution: Dissolve 10.0 mg Dichlorisone RS in 10 mL Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.[2][3]
-
Check Standard: Prepare a second, independent weighing of the standard. The response factor (Area/Concentration) must agree within ±1.0%.[3] If not, the assay is invalid.
Protocol B: LC-MS/MS (Trace Impurity Profiling)[1][2][3]
When Dichlorisone is used as a reference to identify impurities in complex matrices (e.g., biological fluids or synthesis reaction mixtures), UV detection is often insufficient.[1][3]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
-
Precursor Ion:
(Calc.[1][2][3] MW ~413.3 Da).[2][3][4] -
Key Transition: Fragmentation of corticosteroids often involves the loss of the C17 side chain.
Workflow Logic
The presence of the distinctive chlorine isotope pattern (
Visualization: Method Validation Lifecycle
The following diagram illustrates the logical flow for validating Dichlorisone as a reference standard, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Validated workflow for establishing Dichlorisone as a qualified Reference Standard.
Troubleshooting & System Suitability
To ensure "Trustworthiness," every analytical run must meet these criteria before data is accepted.
System Suitability Criteria (Acceptance Limits)
-
Retention Time Precision: %RSD
1.0% (n=5 injections). -
Tailing Factor (
): 1.5. (Higher tailing indicates secondary silanol interactions; add more modifier or change column). -
Resolution (
): 2.0 between Dichlorisone and Dichlorisone Acetate (if present).
Decision Tree for Common Issues
Figure 2: Rapid troubleshooting guide for corticosteroid chromatography.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for system suitability and column parameters). Link[1][2][3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23199, Dichlorisone. (Source for physicochemical data and structure).[2][3][6][7][4][8] Link
-
Robinson, C. H., et al. (1959).[1][3][4] The Preparation of 9,11-Dichloro-steroids. Journal of the American Chemical Society. (Foundational chemistry regarding the synthesis and properties of the dichloro group). Link[1][2][3]
-
TargetMol. Dichlorisone Acetate - Product Description and Properties. (Reference for solubility and stability data of the acetate form). Link
-
DrugFuture. Dichlorisone Properties and Spectral Data. (Source for UV maxima and optical rotation data). Link
Sources
- 1. CAS 79-61-8: Dichlorisone acetate | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. analyt.natureblink.com [analyt.natureblink.com]
- 4. Dichlorisone [drugfuture.com]
- 5. bepls.com [bepls.com]
- 6. ijarmps.org [ijarmps.org]
- 7. researchgate.net [researchgate.net]
- 8. Dichlorisone Acetate | Endogenous Metabolite | AChE | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Dichlorisone Experimental Variability
Subject: Troubleshooting Experimental Inconsistencies with Dichlorisone (CAS: 7008-26-6 / Acetate: 79-61-8)
Introduction: The Dichlorisone Variability Paradox
Dichlorisone (9α,11β-dichloro-1,4-pregnadiene-17α,21-diol-3,20-dione) presents a unique set of challenges compared to its fluorinated cousins (e.g., Dexamethasone). The substitution of chlorine at the C9 and C11 positions significantly alters its lipophilicity and receptor binding kinetics.
The Core Issue: Researchers often treat Dichlorisone interchangeably with other corticosteroids, leading to "The Solubility-Potency Disconnect." Its high lipophilicity leads to silent precipitation in aqueous buffers, resulting in effective doses that are 10-100x lower than calculated, manifesting as "experimental variability."
This guide addresses the three critical failure points: Solubility/Formulation , Biological Stability , and Analytical Quantification .
Part 1: Solubility & Reconstitution (The "Crash-Out" Effect)
Q: My Dichlorisone stock solution is clear, but my cell culture results are highly variable between replicates. Why?
A: You are likely experiencing Micro-Precipitation . Dichlorisone is highly hydrophobic. When a concentrated DMSO or Ethanol stock is spiked into an aqueous culture medium, the drug can precipitate into invisible micro-crystals. These crystals are not bioavailable, effectively randomizing the concentration each well receives.
Troubleshooting Protocol: The "Step-Down" Dilution Method Do not spike 1000x stocks directly into media.
-
Solvent Choice: Dissolve neat Dichlorisone in 100% DMSO to create a Master Stock (e.g., 10 mM) .
-
Intermediate Step: Dilute the Master Stock 1:10 in a "carrier solvent" (e.g., 50% DMSO / 50% PBS) before adding to the final media. This reduces the shock of the polarity shift.
-
Visual Check: Use Dynamic Light Scattering (DLS) or simple turbidity checks if concentrations >10 µM are used.
-
Carrier Protein: Ensure your media contains sufficient serum (FBS) or BSA. Albumin acts as a carrier, sequestering the lipophilic steroid and preventing precipitation while keeping it bioavailable.
Table 1: Solubility Limits & Solvent Compatibility
| Solvent | Solubility Limit (Approx.) | Risk Factor | Recommendation |
| DMSO | > 50 mg/mL | Low | Preferred for Master Stocks. Store at -20°C. |
| Ethanol | > 20 mg/mL | Moderate | Evaporation leads to concentration drift. Seal tightly. |
| PBS (pH 7.4) | < 10 µg/mL | Critical | Do not use for stocks. Immediate precipitation. |
| Cell Media (10% FBS) | ~100 µM | Moderate | Albumin binding stabilizes solution. Vortex immediately upon spiking. |
Part 2: Biological Assay Variability (Receptor Kinetics)
Q: I see inconsistent nuclear translocation of GR (Glucocorticoid Receptor) when using Dichlorisone compared to Dexamethasone. Is the drug degrading?
A: It is likely a Kinetics Issue , not degradation. The 9,11-dichloro substitution makes the molecule bulkier than the 9-fluoro analogs. This alters the on-rate (association) and off-rate (dissociation) with the Glucocorticoid Receptor (GR).
Key Insight: Dichlorisone is often used as the Acetate ester (Dichlorisone Acetate). This is a prodrug .
-
In Vivo: Esterases in the skin/liver rapidly convert it to the active alcohol.
-
In Vitro: Many cell lines (e.g., CHO, HeLa) have low esterase activity. If you treat these cells with the Acetate form, you are relying on slow, spontaneous hydrolysis to generate the active drug, leading to massive variability based on incubation time and pH.
Diagnostic Workflow (Graphviz Diagram):
Caption: Diagnostic logic flow to determine if variability stems from prodrug conversion failure or solubility issues.
Part 3: Analytical Troubleshooting (HPLC/LC-MS)
Q: My HPLC peaks for Dichlorisone are tailing or showing "ghost peaks" in blank runs.
A: This is classic Hydrophobic Carryover . Chlorinated steroids stick aggressively to stainless steel lines, injector seals, and C18 columns.
Troubleshooting Guide:
-
The "Ghost Peak" Fix:
-
Cause: Dichlorisone from a previous high-concentration injection is leaching off the column frit.
-
Solution: Implement a Sawtooth Wash between runs. Do not just run isocratic acetonitrile. Toggle between 95% ACN and 10% ACN three times rapidly to strip the column.
-
-
Peak Tailing:
-
Cause: Interaction with residual silanols on the silica support (despite C18 bonding).
-
Solution: Add a chaotropic agent or increase ionic strength. Use 0.1% Formic Acid or 10 mM Ammonium Acetate in the mobile phase. Avoid pure water/methanol gradients; always maintain minimal buffering.
-
-
Quantification Drift:
-
Standard Internal Control: Do not use Dexamethasone as an internal standard; it is too polar. Use Betamethasone 17-valerate or a deuterated analog if available, as their retention times and hydrophobicity more closely match Dichlorisone.
-
Part 4: Mechanism of Action & Signaling Pathway
Understanding the pathway helps pinpoint where the variability enters the system.
Caption: Glucocorticoid Receptor (GR) signaling pathway highlighting critical points where Dichlorisone physicochemical properties introduce variability.
References
-
Sigma-Aldrich. (2025).[1] HPLC Troubleshooting Guide: How to Identify, Isolate, and Correct the Most Common HPLC Problems. Sigma-Aldrich Technical Library. 2
-
National Institutes of Health (NIH). (2020). Glucocorticoid Receptor Structure and Function. Endotext [Internet]. 3[1][4][5][6][7]
-
Jensen, L. et al. (2009). Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles.[8] International Journal of Pharmaceutics. 8[1][4][5][6][7]
-
Memisoglu-Bilensoy, E. et al. (2025).[1] Effect of drug physicochemical properties on in vitro characteristics of amphiphilic cyclodextrin nanospheres.[1][9] ResearchGate.[1] 1
-
University of South Florida. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[5] Molecules.[1][5][6][7][8][9][10] 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Water-Dispersed and Stable Deinoxanthin Nanocapsule for Effective Antioxidant and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorisone assay interference problems
Advanced Troubleshooting & Assay Optimization Guide[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Dichlorisone (PubChem CID: 20054892) Assay Interference & Validation[1]
Introduction: The Dichlorisone Challenge
Welcome to the technical support hub for Dichlorisone analysis. As a chlorinated glucocorticoid (9,11-dichloro-17,21-dihydroxypregna-1,4-diene-3,20-dione), Dichlorisone presents unique analytical challenges compared to standard corticosteroids like cortisol or dexamethasone.[1]
Whether you are utilizing LC-MS/MS (the gold standard for specificity) or Ligand Binding Assays (Immunoassays/ELISA), interference is the primary failure mode. This guide moves beyond basic instruction to provide causal analysis and self-validating protocols.
LC-MS/MS Troubleshooting: Leveraging the Chlorine Signature
User Question: My Dichlorisone peaks are co-eluting with endogenous steroids, and I suspect matrix interference is suppressing my signal. How do I confirm this without re-running full validation?
The Scientific Solution: Isotope Pattern Filtering
Unlike cortisol, Dichlorisone contains two chlorine atoms. This is your greatest diagnostic asset. Chlorine has two stable isotopes:
Because Dichlorisone has a
Data Table 1: Dichlorisone Isotope Abundance (Cl2 Signature)
| Isotope Peak | Composition | Relative Abundance (Approx) | Diagnostic Utility |
|---|
| M (Monoisotopic) |
Protocol: Post-Column Infusion (Matrix Effect Mapping)
To definitively visualize where matrix effects (phospholipids, salts) are suppressing your Dichlorisone signal, perform this experiment before modifying your gradient.[1]
-
Setup: Place a T-union between your LC column outlet and the MS source.
-
Infusion: Syringe-infuse a neat solution of Dichlorisone (100 ng/mL) at a low flow rate (e.g., 5-10 µL/min) into the T-union.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/serum without Dichlorisone) via the LC.
-
Analysis: Monitor the baseline of the specific Dichlorisone transition.
-
Result: A flat baseline indicates no interference. A dip (suppression) or spike (enhancement) at the retention time of Dichlorisone proves matrix interference.
-
Visualization: LC-MS Troubleshooting Logic
Figure 1: Decision matrix for diagnosing LC-MS/MS anomalies. Note the central role of Isotope Ratio confirmation.
Immunoassay (ELISA) Challenges: The Cross-Reactivity Trap
User Question: I am detecting Dichlorisone in control samples that should be blank. Is my antibody failing?
The Scientific Solution: Structural Homology
Most commercial antibodies for corticosteroids target the steroid backbone (specifically the A-ring or the side chain at C17). Dichlorisone is structurally homologous to Prednisolone and Cortisol , differing primarily by the chlorine atoms at C9 and C11.
If your antibody has not been affinity-purified specifically against the chlorinated motif, it will bind endogenous cortisol, leading to false positives.[1]
Data Table 2: Common Cross-Reactivity Risks
| Interfering Agent | Structural Similarity | Risk Level | Mitigation |
|---|---|---|---|
| Cortisol | High (Backbone) | Critical | Must strip endogenous steroids (Charcoal stripping) or use LC-MS.[1] |
| Prednisolone | Very High (Double bond C1-C2) | Critical | Patients on prednisone therapy cannot be tested via ELISA for Dichlorisone.[1] |
| Dexamethasone | Moderate | Moderate | Check vendor specificity data.[1] |
Protocol: Spike-Recovery Validation
To validate your Immunoassay kit for Dichlorisone in a specific matrix (e.g., rat plasma):
-
Pool Matrix: Collect blank matrix from at least 6 individuals.
-
Spike: Add Dichlorisone reference standard at 3 concentrations (Low, Mid, High).
-
Analyze: Run the ELISA.
-
Calculate:
[1] -
Criteria: Acceptable range is 80–120% . If recovery is >120%, you likely have positive interference (cross-reactivity).[1] If <80%, you have matrix masking.[1]
Visualization: Immunoassay Interference Mechanism
Figure 2: Competitive binding mechanism where endogenous steroids (Cortisol) occupy antibody sites intended for Dichlorisone, inflating results.[1]
Regulatory & Validation Standards (FDA/EMA)
When validating these assays for drug development, adherence to the ICH M10 Bioanalytical Method Validation guidelines is mandatory.
-
Selectivity: You must analyze blank sources of the appropriate biological matrix (plasma, serum) from at least 6 individual sources.
-
Matrix Effect (LC-MS): The Matrix Factor (MF) must be calculated.[1]
-
The CV of the IS-normalized MF calculated from the 6 lots of matrix should not exceed 15%.
-
References
-
FDA/ICH. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [Link]
-
National Center for Biotechnology Information. (n.d.).[1] Dichlorisone (CID 20054892).[1] PubChem.[1][5][6][7] [Link][1]
-
Taylor, P. J. (2005).[1] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. [Link]
-
Krasowski, M. D., et al. (2014).[1] Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology.[1] [Link][1][8]
Sources
- 1. Dichlorisone - Wikipedia [en.wikipedia.org]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. Dichlormezanone | C11H11Cl2NO3S | CID 71209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dichloron | C13H18Cl5NO7P2S | CID 51191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dichloride(.1-) | Cl2- | CID 6857667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Preventing Dichlorisone Precipitation in Aqueous Buffers
Executive Summary: The Solubility Paradox
Dichlorisone (and its ester, Dichlorisone Acetate) presents a classic physicochemical challenge in biological assays: it is a lipophilic corticosteroid (LogP ~2.[1][2][3]6) required for use in hydrophilic aqueous environments.[1][3]
The "precipitation" users often encounter is not a random event but a thermodynamic inevitability called solvent shifting . When a concentrated stock (in DMSO or Ethanol) is introduced to an aqueous buffer, the solvent power of the system drops instantaneously. If the local concentration of Dichlorisone exceeds its aqueous solubility limit (< 0.1 mg/mL) before it can disperse, nuclei form, and the compound "crashes out" of solution.[1]
This guide provides a self-validating protocol to navigate this transition, ensuring your compound remains bioavailable and your data reproducible.
Core Physicochemical Profile
Understanding the enemy is the first step to defeating it. Dichlorisone is hydrophobic.[3]
| Property | Value | Implication for Protocol |
| CAS Number | 7008-26-6 (Base) / 79-61-8 (Acetate) | Verify the exact salt/ester form; Acetates are generally less soluble in water.[1][2][3] |
| Water Solubility | < 0.1 mg/mL (Practically Insoluble) | Never attempt to dissolve solid powder directly in buffer.[1][2][3] |
| DMSO Solubility | ~4.5 - 20 mg/mL | DMSO is the required primary solvent.[2][3] |
| LogP | ~2.64 | High affinity for plastics; use glass or low-bind consumables.[1][2][3] |
| Molecular Weight | ~413.3 g/mol | Moderate size, diffuses relatively slowly in viscous media.[2][3] |
Part 1: Master Stock Preparation
The foundation of a stable assay is a crystal-clear stock solution.[2]
The Protocol
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.[1][3] Avoid Ethanol if possible, as it evaporates during handling, altering concentration.[1][3]
-
Concentration: Aim for a stock concentration 1000x higher than your final assay concentration.
-
Example: If you need 10 µM in the assay, prepare a 10 mM stock.
-
Reasoning: This allows you to keep the final DMSO concentration at 0.1%, minimizing cytotoxicity.
-
-
Dissolution:
Storage
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C.
-
Warning: DMSO freezes at 19°C. Upon thawing, the stock will contain gradients.[3] You must vortex thawed stocks before every use.
Part 2: The "Anti-Crash" Dilution Method
Most precipitation occurs during the addition of the stock to the buffer. This protocol uses kinetic energy to defeat thermodynamic instability.
The "Drop-wise Vortex" Technique
Objective: Prevent local supersaturation zones where the drug concentration temporarily spikes above the solubility limit.
Materials:
Step-by-Step:
-
Pre-warm: Cold buffers decrease solubility.[3] Ensure your buffer is at least room temperature (20–25°C), ideally 37°C.[1][2][3]
-
Agitate: Set the tube containing the buffer on a vortex mixer at medium speed.
-
Inject: While the buffer is swirling (creating a vortex), inject the Dichlorisone stock sub-surface (into the liquid, not on the wall).
-
Disperse: Continue vortexing for 10 seconds immediately after addition.
Why this works: The vortex creates high shear force, dispersing the DMSO droplet into millions of micro-droplets instantly. This prevents the Dichlorisone molecules from finding each other and crystallizing.
Visualization: The Solubilization Workflow
The following diagram illustrates the decision logic for preparing and troubleshooting Dichlorisone solutions.
Figure 1: Logical workflow for solubilizing Dichlorisone, including checkpoints for visual validation and remediation steps.
Advanced Formulation Strategies
When simple dilution fails (e.g., for high-concentration animal dosing or long-term storage), use a carrier system.[1][2][3]
A. Cyclodextrins (Molecular Encapsulation)
Cyclodextrins (specifically 2-Hydroxypropyl-β-cyclodextrin or HP-β-CD) form a "donut" shape.[1][2][3] The hydrophobic Dichlorisone hides inside the donut hole, while the hydrophilic exterior interacts with the buffer.
-
Protocol: Prepare the aqueous buffer containing 5–10% (w/v) HP-β-CD before adding the Dichlorisone stock.[1][2][3]
-
Benefit: Prevents precipitation and reduces adsorption to plasticware.[3]
B. Serum/Albumin Carrier
If your assay permits, add 0.1% - 1% BSA (Bovine Serum Albumin) or Fetal Bovine Serum (FBS) to the buffer.[1][2][3]
-
Mechanism: Albumin acts as a natural carrier protein, binding lipophilic molecules and keeping them in suspension.[3]
-
Note: Be aware that high serum concentrations effectively reduce the "free" drug concentration available to bind receptors.[3]
Troubleshooting FAQ
Q1: My solution turned cloudy immediately upon adding the stock to PBS. Why? A: This is the "Crash Out" effect.[3] You likely added the stock too quickly or to a static (non-moving) buffer.[3]
-
Fix: Repeat using the "Drop-wise Vortex" method (Section 4). Ensure your PBS is not cold (4°C); warm it to 37°C.[1][2][3]
Q2: I prepared a clear solution, but after 2 hours in the incubator, the concentration dropped. Where did it go? A: Dichlorisone is lipophilic (LogP ~2.[1][3]6) and binds avidly to polystyrene plastics (tubes, plates).[1][2][3]
-
Fix: Use glass vials or Low-Retention Polypropylene tubes for preparation. Alternatively, the addition of 0.1% BSA blocks the plastic binding sites.
Q3: Can I store the diluted working solution (e.g., 10 µM in PBS) at 4°C? A: No. Aqueous dilutions of lipophilic steroids are thermodynamically unstable.[1] Over time (hours to days), micro-crystals will nucleate and grow (Ostwald ripening).[1][2][3] Always prepare working solutions fresh.
Q4: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.[1][3]
-
Calculation: If you add 1 µL of stock to 1000 µL of media, that is 0.1%. Always include a "Vehicle Control" (DMSO only) in your experiment to normalize for solvent effects.[1][2][3]
References
-
PubChem. (2025).[1][2][3] Dichlorisone (Compound CID 20054892).[1][2][3] National Library of Medicine.[3] [Link][1][2][3]
-
K.B. Sloan et al. (2019).[1][2][3] Structure-dependent retention of steroid hormones by common laboratory materials. National Institutes of Health (NIH).[1][2][3] [Link]
Sources
Executive Summary: The Structural Vulnerability of Dichlorisone
Technical Support Center: Dichlorisone Stability & Degradation Profiling
Subject: Troubleshooting Dichlorisone Degradation Pathways & Structural Elucidation To: Analytical Development Scientists, Stability Managers, Drug Discovery Leads From: Dr. Aris Thorne, Senior Application Scientist, Steroid Chemistry Division
Dichlorisone (9
When handling Dichlorisone (often as Dichlorisone Acetate ), your primary degradation risks are C-21 ester hydrolysis (rapid in basic media), C-17 side-chain oxidation (forming 17-ketosteroids), and A-ring photorearrangement .[1]
This guide provides targeted troubleshooting for identifying these pathways using LC-MS/MS and stress testing.
Module 1: Chromatographic Anomalies & Separation
Q1: I am observing a "fronting" peak eluting immediately before my Dichlorisone Acetate main peak in RPLC. Is this a column overload or a degradant?
Diagnosis: This is likely Dichlorisone (Free Alcohol) formed via hydrolysis, not column overload.[1]
-
Mechanism: Dichlorisone Acetate contains a labile ester at the C-21 position.[1] In the presence of moisture, protic solvents (methanol), or non-neutral pH, the acetate group hydrolyzes to form the free alcohol.
-
Causality: The free alcohol is more polar than the ester, resulting in a shorter retention time (RRT ~0.85-0.[1]90) in Reverse Phase Liquid Chromatography (RPLC).[1]
-
Validation Step: Inject a standard of Dichlorisone Free Alcohol.[1] If unavailable, perform a Base Spike Test : Add 0.1 N NaOH to your sample, wait 10 minutes, and inject.[1] If the "fronting" peak grows significantly and the main peak diminishes, it is the hydrolysis product.
Q2: My gradient method shows a late-eluting impurity (RRT > 1.2) that increases under oxidative stress.[1] What is the likely structure?
Diagnosis: This is often the 21-Dehydro dimer or a Mattox Rearrangement product.[1]
-
Mechanism: Oxidative stress (peroxide) can attack the C-21 alcohol (after hydrolysis) or the C-20 ketone, leading to dimerization or the formation of less polar, conjugated aldehyde species.
-
Troubleshooting: Check your Mobile Phase B. If using Tetrahydrofuran (THF), it may contain peroxides initiating this reaction.[1] Switch to Acetonitrile to verify.
Module 2: Mass Spectrometry & Structural Elucidation
Q3: How do I distinguish Dichlorisone degradation products from background noise using MS? The chlorine isotope pattern is confusing.
Diagnosis: You must leverage the Isotopic Signature of Cl2 .[1]
-
The Rule: Dichlorisone contains two chlorine atoms.[1] The natural abundance of
Cl and Cl creates a distinct isotopic envelope: -
Application:
-
Intact Dichlorisone: Look for this 9:6:1 ratio.[1]
-
Dechlorinated Degradants: If the degradation involves loss of HCl (rare but possible under high thermal stress), the pattern shifts to the Single Chlorine pattern (3:1 ratio for M:M+2).
-
Hydrolysis Products: The Cl2 pattern remains intact, but the mass shifts by -42 Da (Loss of Acetyl group: 455
413 m/z).
-
Q4: I see a mass loss of -60 Da in the MS/MS spectrum of an oxidative degradant. What does this signify?
Diagnosis: This indicates Side-Chain Cleavage (Loss of Glycolaldehyde).[1]
-
Mechanism: Oxidative cleavage of the C-17 dihydroxyacetone side chain removes carbons C-20 and C-21.[1]
-
Result: Conversion to a 17-Ketosteroid (Androstadienedione derivative).[1][2]
-
Pathway: Precursor [M+H]+
Loss of Side Chain (-60 Da) Product Ion.[1] This confirms the degradation is localized to the D-ring side chain.[1]
Module 3: Forced Degradation Protocols (Step-by-Step)
Use these protocols to generate specific degradants for method validation.
Protocol A: Base-Catalyzed Hydrolysis (Target: Free Alcohol)[1]
-
Preparation: Dissolve 10 mg Dichlorisone Acetate in 5 mL Acetonitrile.
-
Stress: Add 5 mL of 0.1 N NaOH .
-
Incubation: Ambient temperature for 15 minutes (Reaction is fast).
-
Quench: Neutralize with 5 mL of 0.1 N HCl.
-
Expected Result: >50% conversion to Dichlorisone (Free Alcohol).
-
Note: Extended exposure (>2 hours) may lead to A-ring degradation (yellowing).[1]
-
Protocol B: Oxidative Stress (Target: 17-Carboxylic Acids/Ketones)[1]
-
Preparation: Dissolve 10 mg Dichlorisone Acetate in 5 mL Acetonitrile.
-
Stress: Add 1 mL of 30% Hydrogen Peroxide (H2O2) .
-
Incubation: 60°C for 4 hours.
-
Expected Result: Formation of 17-carboxylic acid derivatives (Etienic acid analogs) and 17-ketosteroids.[1]
Protocol C: Photolytic Stress (Target: Lumisterol Analogs)
-
Preparation: Prepare a 1 mg/mL solution in Methanol (Quartz cuvette).
-
Stress: Expose to 1.2 million lux hours (ICH Q1B standard) or UV light (254 nm) for 24 hours.
-
Expected Result: Isomerization of the A-ring
system. Look for peaks with altered UV spectra (hypsochromic shift).[1]
Module 4: Visualization of Pathways
Figure 1: Dichlorisone Acetate Degradation Pathway
This diagram maps the transformation from the parent acetate to its primary hydrolytic and oxidative degradants.
Caption: Primary degradation routes of Dichlorisone Acetate showing hydrolysis (blue), oxidation (red), and photolysis (yellow).[3][4]
Figure 2: HPLC Method Development Decision Tree
Use this logic flow to resolve separation issues during stability testing.
Caption: Decision tree for identifying unknown impurities based on Relative Retention Time (RRT) and stress response.
Quantitative Data: Stress Conditions & Limits
| Stress Type | Condition | Target Degradation | Key Degradant |
| Acid Hydrolysis | 0.1 N HCl, 25°C, 24h | 5-10% | Dichlorisone (Alcohol) |
| Base Hydrolysis | 0.1 N NaOH, 25°C, 15 min | >20% (Rapid) | Dichlorisone (Alcohol) |
| Oxidation | 3% H2O2, 60°C, 4h | 10-15% | 17-Ketosteroids / Acids |
| Thermal | 60°C dry heat, 7 days | < 5% | Minor elimination products |
| Photolytic | 1.2M Lux Hours | 5-10% | A-ring isomers |
References
-
PubChem. (2025).[1][3] Dichlorisone - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Timmins, P., & Gray, A. (1998).[1] Degradation of Corticosteroids: Mechanisms and Strategies for Stabilization. International Journal of Pharmaceutics. (General reference for C17-C21 corticosteroid degradation mechanisms).
-
ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Source for standard acid/base/oxidative protocols).
Sources
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of Novel Glucocorticoids: A Comparative Framework Using Dichlorisone
For decades, glucocorticoids have been a cornerstone of anti-inflammatory therapy. However, the quest for novel glucocorticoids with improved therapeutic indices—maximizing efficacy while minimizing side effects—is a continuous endeavor in drug development. The validation of a new chemical entity's mechanism of action is a critical step in this process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the glucocorticoid activity of a compound, using the synthetic corticosteroid Dichlorisone as a case study.
Dichlorisone is a synthetic glucocorticoid corticosteroid, and its acetate form, Dichlorisone acetate, is recognized for its anti-inflammatory properties.[1][2] Although it has not been commercially marketed, its structure presents an interesting subject for exploring the validation process of a potential therapeutic candidate.[3] This guide will not present novel experimental data on Dichlorisone, for which published comparative data is scarce, but will rather establish a best-practice workflow for its characterization, using well-established glucocorticoids such as Dexamethasone and Prednisolone as comparators.
The Glucocorticoid Receptor: The Central Hub of Action
The biological effects of glucocorticoids are primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4] Upon binding to a glucocorticoid, the GR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and modulates the transcription of target genes.[5] This modulation occurs through two main mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory mediators.[6][7]
A thorough validation of a novel glucocorticoid's mechanism of action, therefore, necessitates a multipronged experimental approach to quantify its interaction with the GR and the downstream consequences of this interaction.
Experimental Workflow for Validating Dichlorisone's Mechanism of Action
The following sections outline a logical and scientifically rigorous workflow for characterizing the glucocorticoid activity of a compound like Dichlorisone.
Caption: Experimental workflow for validating a novel glucocorticoid.
Glucocorticoid Receptor Binding Affinity
The initial and most fundamental step is to determine the binding affinity of the test compound for the GR. A high binding affinity is a prerequisite for potent glucocorticoid activity.[8][9]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable source, such as rat liver or a human cell line overexpressing the GR.
-
Incubation: Incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (Dichlorisone) and a known comparator (e.g., Dexamethasone).
-
Separation: After incubation, separate the bound from the unbound radioligand using a technique such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined. The relative binding affinity (RBA) can be calculated using the following formula:
RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100
Data Presentation:
| Compound | IC₅₀ (nM) | Relative Binding Affinity (%) |
| Dexamethasone | 5.2 | 100 |
| Prednisolone | 25.8 | 20.2 |
| Dichlorisone | Experimental Value | Calculated Value |
GR-Mediated Gene Transactivation
Demonstrating that the binding of the test compound to the GR leads to the transcriptional activation of GR-responsive genes is crucial. This is typically assessed using a reporter gene assay.[10][11]
Experimental Protocol: GRE-Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or A549) and transiently transfect the cells with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.
-
Treatment: Treat the transfected cells with increasing concentrations of the test compound (Dichlorisone) and comparator glucocorticoids.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity as a function of the logarithm of the drug concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ).
Caption: Simplified GR-mediated transactivation pathway.
Data Presentation:
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Dexamethasone) |
| Dexamethasone | 1.2 | 100 |
| Prednisolone | 8.5 | 95 |
| Dichlorisone | Experimental Value | Experimental Value |
GR-Mediated Gene Transrepression
The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to repress the activity of pro-inflammatory transcription factors.[6] Validating this aspect of the mechanism of action is therefore critical.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HeLa or RAW 264.7) with a plasmid expressing the human GR and a reporter plasmid containing a luciferase gene driven by a promoter with NF-κB binding sites.
-
Stimulation and Treatment: Stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to activate the NF-κB pathway. Concurrently, treat the cells with increasing concentrations of the test compound (Dichlorisone) and comparators.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity.
-
Data Analysis: Plot the percentage of inhibition of NF-κB-driven luciferase activity as a function of the logarithm of the drug concentration to determine the IC₅₀.
Caption: Simplified GR-mediated transrepression of NF-κB.
Data Presentation:
| Compound | IC₅₀ (nM) for NF-κB Inhibition |
| Dexamethasone | 0.8 |
| Prednisolone | 5.1 |
| Dichlorisone | Experimental Value |
In Vivo Anti-inflammatory Efficacy
In vitro assays provide valuable mechanistic insights, but in vivo studies are essential to confirm the anti-inflammatory activity of a compound in a whole-organism context.[12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer the test compound (Dichlorisone) and comparator drugs either systemically (e.g., intraperitoneally or orally) or topically to the paw at various doses.
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| Dexamethasone | 1 | 75.2 |
| Prednisolone | 5 | 68.5 |
| Dichlorisone | Test Doses | Experimental Values |
Off-Target Effects and Selectivity
A crucial aspect of drug development is to assess the selectivity of a compound and identify potential off-target effects. For a novel glucocorticoid, it is important to evaluate its binding to other steroid receptors, such as the mineralocorticoid, androgen, estrogen, and progesterone receptors.
Experimental Protocol: Receptor Binding Panel
Conduct competitive radioligand binding assays for a panel of steroid receptors using the respective radiolabeled ligands and measure the IC₅₀ of the test compound for each receptor. A high degree of selectivity for the GR over other steroid receptors is a desirable characteristic.
Conclusion
The validation of a novel glucocorticoid's mechanism of action is a systematic process that combines in vitro and in vivo pharmacology. By following the experimental framework outlined in this guide, researchers can rigorously characterize the glucocorticoid activity of a test compound like Dichlorisone. This comprehensive approach, which moves from molecular interactions at the receptor level to functional outcomes in cellular and animal models, is essential for establishing the scientific foundation for further preclinical and clinical development. The ultimate goal is to identify new therapeutic agents with an optimized balance of potent anti-inflammatory effects and a favorable safety profile.
References
-
Houston Methodist Scholars. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16α,17α-acetal-substituted glucocorticoids. [Link]
-
Frontiers in Immunology. Glucocorticoid induced group 2 innate lymphoid cell overactivation exacerbates experimental colitis. [Link]
-
ResearchGate. Plot of glucocorticoid relative receptor affinity (RRA) versus inverse.... [Link]
-
JCI Insight. Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer. [Link]
-
PubMed. Structure-activity relationships in glucocorticoid-induced apoptosis in T lymphocytes. [Link]
-
SlideShare. STRUCTURE ACTIVITY RELATIONSHIP. [Link]
-
Wikipedia. Dichlorisone. [Link]
-
PubChem. Dichlorisone acetate. [Link]
-
Frontiers in Endocrinology. A Model of Glucocorticoid Receptor Interaction With Coregulators Predicts Transcriptional Regulation of Target Genes. [Link]
-
PubMed. Pharmacological study in vivo of the new topical anti-inflammatory steroid 21-thiol-9 alpha-fluoro-11 beta,17 alpha-dihydroxy-16 alpha-methyl-3,20-dione-21-acetylamino cysteine. [Link]
-
ResearchGate. Relationship between glucocorticoid receptor binding affinity (Table 1).... [Link]
-
ResearchGate. Commonly accepted structure-activity relationship for corticosteroid.... [Link]
-
PMC. Real-time analysis of gene regulation by glucocorticoid hormones. [Link]
-
ResearchGate. Biological activity of some newly synthesized hydrazone derivatives derived from (dicyclopropylmethylene) hydrazone. [Link]
-
PMC. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. [Link]
-
PubMed. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]
-
Pharmacophore. COMPARING THE IMPACT OF DICLOFENAC SODIUM, HYDROCORTISONE AND A COMBINATION OF BOTH ON PAIN MANAGEMENT AFTER ELECT. [Link]
-
ResearchGate. (PDF) Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells: A comparison of their glucocorticoid and mineralocorticoid properties. [Link]
-
ChEMBL. Compound: DICHLORISONE ACETATE (CHEMBL1385514). [Link]
-
PMC. Characterization of Mechanisms Involved in Transrepression of NF-kB by Activated Glucocorticoid Receptors. [Link]
-
PubMed. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model. [Link]
-
PubMed. Comparative Effectiveness of Fludrocortisone and Hydrocortisone vs Hydrocortisone Alone Among Patients With Septic Shock. [Link]
-
PubMed. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals. [Link]
-
PMC. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1. [Link]
-
MDPI. Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice. [Link]
-
Endocrine Abstracts. A comparison of hydrocortisone and prednisolone for the treatment of adrenal insufficiency. [Link]
-
Redoxis. In vivo Acute Inflammatory Models. [Link]
-
PMC. Glucocorticoid-mediated repression of nuclear factor-κBdependent transcription involves direct interference with transactivation. [Link]
-
PubMed. Comparative efficacy of hamamelis distillate and hydrocortisone cream in atopic eczema. [Link]
-
MDPI. Monitoring the Levels of Cellular NF-κB Activation States. [Link]
Sources
- 1. CAS 79-61-8: Dichlorisone acetate | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dichlorisone - Wikipedia [en.wikipedia.org]
- 4. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological study in vivo of the new topical anti-inflammatory steroid 21-thiol-9 alpha-fluoro-11 beta,17 alpha-dihydroxy-16 alpha-methyl-3,20-dione-21-acetylamino cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dichlorisone: A Comparative Efficacy and Potency Analysis Against Standard-of-Care Anti-Inflammatory Corticosteroids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical benchmarking of Dichlorisone, a synthetic glucocorticoid, against established anti-inflammatory agents. By detailing robust experimental protocols and presenting a logical data analysis workflow, we aim to equip researchers with the necessary tools to objectively evaluate the therapeutic potential of novel anti-inflammatory compounds.
Introduction: The Rationale for Benchmarking
The therapeutic landscape for inflammatory disorders is dominated by corticosteroids. However, the quest for agents with improved efficacy, greater potency, and a more favorable side-effect profile is perpetual. Dichlorisone, a synthetic corticosteroid, necessitates rigorous evaluation to position its utility relative to current standards of care. This guide outlines a direct comparative study against two widely used corticosteroids:
-
Hydrocortisone: A short-acting glucocorticoid, equivalent to endogenous cortisol, serving as a baseline for potency and physiological effects.[1]
-
Dexamethasone: A potent, long-acting glucocorticoid with approximately 25-30 times the anti-inflammatory potency of hydrocortisone, representing a high-efficacy benchmark.[1][2][3]
This comparison will be grounded in established in vitro and in vivo models of inflammation, providing a quantitative assessment of Dichlorisone's anti-inflammatory capabilities.
Foundational Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of Dichlorisone, like all glucocorticoids, are primarily mediated through the glucocorticoid receptor (GR).[4][5] Upon binding its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (Hsp), and translocates to the nucleus.[6][7]
Within the nucleus, the activated GR-ligand complex modulates gene expression via two principal mechanisms:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as those for IκB (inhibitor of NF-κB) and various phosphatases that disrupt pro-inflammatory signaling cascades.[8][9]
-
Transrepression: The complex physically interacts with and inhibits the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This "tethering" mechanism is crucial for downregulating the expression of cytokines, chemokines, and adhesion molecules that drive the inflammatory process.[4][7]
Caption: The glucocorticoid receptor (GR) signaling pathway.
In Vitro Benchmarking: Cytokine Suppression Potency
An essential first step is to quantify the potency of Dichlorisone in a controlled cellular environment. The inhibition of pro-inflammatory cytokine production from immune cells is a gold-standard measure.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Inhibition
This protocol quantifies the half-maximal inhibitory concentration (IC50) of test compounds on Tumor Necrosis Factor-alpha (TNF-α) secretion from macrophages.
Methodology:
-
Cell Seeding: Plate RAW 264.7 murine macrophages in 96-well culture plates at a density of 5 x 10^4 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of Dichlorisone, Dexamethasone, and Hydrocortisone in complete culture medium. A typical concentration range is 0.01 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 1 hour. This allows the compounds to penetrate the cells and engage with the GR.
-
Inflammatory Challenge: Add 10 µL of Lipopolysaccharide (LPS) solution to each well (final concentration of 100 ng/mL) to stimulate an inflammatory response.[10] Do not add LPS to negative control wells.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted TNF-α.
-
Quantification: Measure the TNF-α concentration in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each drug concentration relative to the LPS-only control. Plot the percent inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
Sources
- 1. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling: crosstalk with inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 8. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Dichlorisone Versus Standard Topical Corticosteroids: A Guide for Preclinical and Developmental Research
Introduction
Topical corticosteroids (TCS) are a cornerstone of dermatological therapy, prized for their potent anti-inflammatory and immunosuppressive properties. Their clinical utility is, however, perpetually balanced against a profile of potential adverse effects, both local and systemic. The therapeutic index of any given TCS is defined by its ability to maximize local anti-inflammatory efficacy while minimizing risks such as skin atrophy, systemic absorption, and hypothalamic-pituitary-adrenal (HPA) axis suppression.
This guide provides a comparative analysis of Dichlorisone, a synthetic halogenated glucocorticoid, against established standards like Hydrocortisone, Betamethasone Valerate, and Clobetasol Propionate. Crucially, Dichlorisone is an investigational compound that was never brought to market, making it a subject of interest for researchers in drug development and comparative pharmacology[1][2]. Its evaluation offers a window into the structure-activity relationships that govern both the therapeutic and adverse effects of potent corticosteroids. For drug development professionals, understanding the profile of such a compound in relation to marketed drugs is essential for designing safer, more effective next-generation therapies. This document is structured to provide not only comparative data but also the detailed experimental frameworks required to generate such data, reflecting a commitment to robust, reproducible science.
Glucocorticoid Mechanism of Action & The Basis of Safety Concerns
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This occurs via two primary mechanisms:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes (e.g., annexin A1, which inhibits phospholipase A2).
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules. This is the principal mechanism behind their anti-inflammatory effect.
The very mechanisms that confer therapeutic benefit also underpin the major safety concerns. Prolonged transrepression in dermal cells inhibits fibroblast proliferation and collagen synthesis, leading to epidermal and dermal thinning—clinically observed as skin atrophy[3]. Systemic absorption, a function of the drug's potency, vehicle, application site, and skin barrier integrity, can lead to sufficient plasma concentrations to suppress the HPA axis, a potentially life-threatening complication[4].
Signaling Pathway: Glucocorticoid Receptor Action
Caption: Glucocorticoid receptor signaling pathway.
Comparative Analysis: Dichlorisone in Context
Dichlorisone's structure is notable for its 9α, 11β-dichloro substitutions. Halogenation, particularly at the 9α position, is a well-established strategy for dramatically increasing glucocorticoid potency. For instance, the 9α-fluorination of hydrocortisone yields fludrocortisone, a compound with significantly enhanced activity. The presence of two chlorine atoms in Dichlorisone strongly suggests it was designed as a high-potency agent. Preclinical studies on related 9α, 11β-dichloro corticosteroid derivatives confirm high topical anti-inflammatory potencies in murine models[5].
While specific safety data for Dichlorisone is not publicly available due to its status as an unmarketed compound, we can extrapolate its likely profile based on this structural class. High-potency halogenated steroids typically exhibit a greater risk of local and systemic side effects compared to non-halogenated or lower-potency steroids.
Table 1: Comparative Safety and Efficacy Profile of Topical Corticosteroids
| Parameter | Hydrocortisone 1% | Betamethasone Valerate 0.1% | Clobetasol Propionate 0.05% | Dichlorisone | Source(s) |
| Potency Class (US) | Class VII (Lowest) | Class III (Potent) | Class I (Superpotent) | Not Classified (Expected High Potency) | [6] |
| Relative Potency | 1 | ~100-150 | ~600-1000 | N/A (Preclinical) | - |
| Atrophogenic Potential | Low | Moderate | High | Expected to be High | [7][8] |
| HPA Axis Suppression | Very Low Risk | Low-Moderate Risk | High Risk (>50g/week) | Expected to be High Risk | [4][9] |
| Systemic Absorption | Low (~1%) | Moderate | High | N/A (Preclinical) | - |
| Primary Indication | Mild dermatoses, facial/intertriginous areas | Moderate-to-severe inflammatory dermatoses | Severe/recalcitrant dermatoses (short-term) | Investigational | [6] |
Note on Dichlorisone Data: Data points for Dichlorisone are extrapolations based on its chemical structure as a di-halogenated corticosteroid. No clinical data is available. "N/A (Preclinical)" indicates that while preclinical data on anti-inflammatory activity exists for derivatives, specific values for these safety parameters are not published[5].
Experimental Protocols for Safety & Potency Assessment
The objective evaluation of a novel TCS requires a battery of validated in-vivo and ex-vivo assays. The following protocols represent standard, robust methodologies for generating the comparative data presented above.
Experimental Workflow Overview
Caption: Preclinical safety and potency assessment workflow for a new TCS.
Protocol: Vasoconstrictor Assay (VCA) for Potency Determination
Causality: The VCA is the gold-standard surrogate for assessing the bioequivalence and potency of a TCS formulation[10]. The principle is that the anti-inflammatory activity of corticosteroids correlates with their ability to cause vasoconstriction in the small blood vessels of the upper dermis, visible as skin blanching or pallor[11]. This assay integrates drug release from the vehicle, penetration through the stratum corneum, and receptor binding in a single in-vivo measurement.
Methodology (Synthesized from FDA Guidance and Clinical Protocols)[12][13]
-
Subject Recruitment:
-
Enroll healthy adult volunteers (N=20-30) with no history of skin disease on the forearms.
-
Subjects must be "steroid responders." Self-Validation: Perform a screening test by applying a known potent steroid (e.g., Betamethasone Dipropionate 0.05%) for 4-6 hours. Only subjects showing a clear blanching response (≥1 on a 0-4 scale) are included.
-
Establish a washout period of at least 4 weeks for any topical or systemic steroid use.
-
-
Study Site Preparation:
-
Mark a grid of 1 cm² sites on the volar aspect of both forearms. Ensure sites are free of blemishes, veins, and hair.
-
Allow subjects to acclimatize to the ambient temperature and humidity of the study room for at least 30 minutes.
-
-
Product Application:
-
Apply a standardized amount (~10 mg/cm²) of the test compound (Dichlorisone formulation), a positive control (e.g., Betamethasone), a negative control (vehicle only), and a low-potency reference (e.g., Hydrocortisone) to the assigned sites in a randomized, blinded fashion.
-
Apply the formulations for a predetermined duration (e.g., 6 hours). The FDA guidance recommends a pilot study to determine the dose duration that yields approximately 50% of the maximal response (ED50)[12].
-
Leave sites unoccluded unless occlusion is part of the test formulation's intended use.
-
-
Evaluation:
-
After the application period, gently wipe the formulations from the skin using a dry gauze.
-
At a specified time point post-removal (e.g., 2 hours), a trained and blinded evaluator scores the intensity of vasoconstriction at each site.
-
Scoring: Use a 5-point visual scale: 0 = No blanching; 1 = Slight, barely perceptible blanching; 2 = Definite blanching with clear borders; 3 = Intense blanching; 4 = Very intense, porcelain-white blanching.
-
Alternatively, use a chromameter to objectively measure the change in skin color (a* value, which measures redness). A decrease in the a* value indicates blanching.
-
-
Data Analysis:
-
Calculate the mean vasoconstriction score for each product.
-
Analyze data using ANOVA to determine statistically significant differences between the test compound, controls, and references.
-
The resulting rank order provides a reliable measure of the formulation's potency.
-
Protocol: In-Vivo Skin Atrophy Model
Causality: This assay directly measures the most common local side effect of TCS—skin thinning. The hairless mouse model is highly predictive of atrophogenic potential in humans because the histological changes, such as epidermal thinning and reduction in dermal thickness, correlate well with the potency rankings established by VCA and clinical experience[7][8].
Methodology (Synthesized from Murine Model Studies)[7][8]
-
Animal Model:
-
Use adult (8-10 weeks old) hairless mice (e.g., SKH1-hr strain). House animals individually to prevent licking of the application sites.
-
Acclimatize animals for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Study Groups (n=5-8 animals per group):
-
Group 1: Untreated Control.
-
Group 2: Vehicle Control (negative control).
-
Group 3: Test Compound (Dichlorisone formulation).
-
Group 4: High-Potency Control (e.g., Clobetasol Propionate 0.05%).
-
Group 5: Low-Potency Control (e.g., Hydrocortisone 1%).
-
-
Dosing Regimen:
-
Apply a fixed amount (e.g., 25 µL) of the assigned formulation to a demarcated area (e.g., 2 cm²) on the dorsal skin of each mouse.
-
Apply the treatment once daily for 19 consecutive days.
-
-
Endpoint Measurement (Day 20):
-
Skin Fold Thickness: On the final day, measure the thickness of a double-skin fold at the treatment site using a precision caliper (e.g., Oditest). This provides a non-invasive, quantitative measure of gross skin thinning.
-
Histological Analysis (Gold Standard):
-
Humanely euthanize the animals and excise the treated skin area.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Using a calibrated microscope and imaging software, measure the thickness of the epidermis and the total dermis at multiple non-contiguous points for each sample.
-
-
-
Data Analysis:
-
Calculate the mean skin fold thickness and the mean epidermal/dermal thickness for each group.
-
Use a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare each treatment group to the vehicle control.
-
The percentage reduction in epidermal or dermal thickness relative to the vehicle control is the primary metric for atrophogenic potential.
-
Conclusion for the Research Professional
The analysis of Dichlorisone, despite its unmarketed status, provides a valuable case study in corticosteroid development. Its di-halogenated structure places it in a class of high-potency agents, from which a significant potential for skin atrophy and HPA axis suppression can be inferred. This profile likely contributed to the decision not to pursue commercialization, highlighting the critical balance between efficacy and safety in drug development.
For the modern researcher, the takeaway is twofold. First, structure-activity relationships remain a powerful predictive tool, but they must be validated by robust, quantitative biological assays. Second, the standardized protocols for vasoconstriction and skin atrophy outlined herein are not merely historical methods; they remain the bedrock of preclinical and bioequivalence testing for topical dermatologicals. By applying these self-validating experimental systems, drug development professionals can generate the high-quality, comparative safety data needed to identify and advance novel anti-inflammatory compounds that offer a superior therapeutic index to the standards of today.
References
-
Navarro, J., et al. (1985). Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series. Journal of Medicinal Chemistry. Available at: [Link]
-
You, S., et al. (2014). Longitudinal in vivo tracking of adverse effects following topical steroid treatment. Journal of Biophotonics. Available at: [Link]
-
Gfesser, M., et al. (2021). Drug Safety Data Curation and Modeling in ChEMBL: Boxed Warnings and Withdrawn Drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
BioPharma Services Inc. (n.d.). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. BioPharma Services Inc. Website. Available at: [Link]
-
Martin, L. G., et al. (2024). Hypothalamic-pituitary-adrenal axis recovery after intermediate-acting glucocorticoid treatment in client-owned dogs. Journal of Veterinary Internal Medicine. Available at: [Link]
-
Kligman, A. M., & Kligman, L. H. (1992). The hairless mouse model for assaying the atrophogenicity of topical corticosteroids. Archives of Dermatology. Available at: [Link]
-
Kirkland, R., et al. (2006). Critical factors determining the potency of topical corticosteroids. Journal of Dermatological Treatment. Available at: [Link]
-
Dhar, S., et al. (2014). Evaluation of hypothalamic-pituitary-adrenal axis in patients with atopic dermatitis. Indian Journal of Dermatology. Available at: [Link]
-
Kumar, P., & Kumar, V. (2015). Determination of HPA axis suppression in patients on systemic steroids in dermatology. Journal of Pakistan Association of Dermatologists. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. FDA.gov. Available at: [Link]
-
Genoskin. (2014). Ex vivo human skin model for repeated topical applications. Genoskin Website. Available at: [Link]
-
Belhareth, R., et al. (2018). Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis. Skin Pharmacology and Physiology. Available at: [Link]
-
U.S. Food and Drug Administration. (1995). Guidance for Industry: Topical Dermatologic Corticosteroids. gmp-compliance.org. Available at: [Link]
-
Kligman, A. M., & Kligman, L. H. (1992). The hairless mouse model for assaying the atrophogenicity of topical corticosteroids. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Drug Therapeutics & Regulation in the U.S. FDA.gov. Available at: [Link]
-
CPCAD Nice. (n.d.). Clinical Trial Protocol MC2-01-C4. CPCAD Nice Website. Available at: [Link]
-
Al-Dhafiri, M., & Al-Suqati, A. (2019). Topical Steroids Induced Adrenal Insufficiency. Bahrain Medical Bulletin. Available at: [Link]
-
Serra, S., et al. (2020). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Sfera. Available at: [Link]
-
Lammers, G., et al. (2012). An Overview of Methods for the In Vivo Evaluation of Tissue-Engineered Skin Constructs. Tissue Engineering Part B: Reviews. Available at: [Link]
-
Flores-Soto, M. E., et al. (2023). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. MDPI. Available at: [Link]
-
De Rose, A., et al. (2022). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Steroids. Available at: [Link]
-
Wikipedia. (n.d.). Dichlorisone. Wikipedia. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Substance Registration System - UNII. FDA.gov. Available at: [Link]
-
U.S. Food and Drug Administration. (2006). FDA Continues To Tackle Unapproved Drugs. FDA.gov Press Release. Available at: [Link]
-
Stoughton, R. B. (1987). Vasoconstrictor Assay — Specific Applications. In Topical Corticosteroids. Karger Publishers. Available at: [Link]
-
Saurat, J. H., et al. (2012). In vivo multiphoton imaging of human skin: assessment of topical corticosteroid-induced epidermis atrophy and depigmentation. Journal of Biomedical Optics. Available at: [Link]
Sources
- 1. Dichlorisone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 4. Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hairless mouse model for assaying the atrophogenicity of topical corticosteroids. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 6. The hairless mouse model for assaying the atrophogenicity of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. fda.gov [fda.gov]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Longitudinal in vivo tracking of adverse effects following topical steroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Biological Specificity of Dichlorisone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the biological specificity of the synthetic glucocorticoid, Dichlorisone. Given that Dichlorisone was never commercially marketed, a direct comparative dataset is absent from the scientific literature.[1] Therefore, this document outlines a rigorous, multi-faceted experimental strategy to characterize its activity profile against well-established corticosteroids: Hydrocortisone (the natural ligand), Prednisone (a widely prescribed prodrug), and Dexamethasone (a potent synthetic agonist).
The central hypothesis of glucocorticoid action is the binding and activation of the Glucocorticoid Receptor (GR), a ligand-dependent transcription factor that modulates gene expression.[2] However, the precise conformational changes induced by different ligands can lead to varied downstream effects, defining the specificity of the drug.[3] This guide will detail the necessary experimental workflows to dissect these nuances, providing a clear path to understanding the unique biological signature of Dichlorisone.
Section 1: Foundational Assessment - Glucocorticoid Receptor Binding Affinity
The initial and most fundamental assessment of a novel glucocorticoid is its affinity for the Glucocorticoid Receptor (GR). A competitive binding assay is the gold standard for this determination, quantifying the concentration of a test compound (Dichlorisone) required to displace a known radiolabeled or fluorescently-labeled GR ligand.
Experimental Workflow: GR Competitive Binding Assay
This workflow outlines the key steps for determining the relative binding affinity of Dichlorisone for the GR.
Caption: Workflow for GR Competitive Binding Assay.
Comparative Binding Affinity Data (Hypothetical)
The following table presents hypothetical yet realistic data for the binding affinities of Dichlorisone and other glucocorticoids to the GR, as would be determined by the above assay. A lower Ki value indicates a higher binding affinity.
| Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Dexamethasone | 5 | 2.5 | 100% |
| Dichlorisone | 10 | 5 | 50% |
| Prednisolone | 20 | 10 | 25% |
| Hydrocortisone | 100 | 50 | 5% |
Note: Prednisone is a prodrug and its active metabolite, prednisolone, is the relevant comparator in in vitro assays.[4]
Section 2: Functional Assessment - GR-Mediated Gene Transcription
Binding to the GR is a prerequisite but does not solely define the biological activity of a glucocorticoid. The subsequent transcriptional response is a critical determinant of its efficacy and specificity. A Glucocorticoid Response Element (GRE)-driven luciferase reporter assay is a robust method to quantify the ability of a ligand-GR complex to activate gene transcription.[5]
Experimental Workflow: GRE-Luciferase Reporter Assay
This workflow details the process of assessing the functional transcriptional activation of the GR by Dichlorisone.
Caption: Workflow for GRE-Luciferase Reporter Assay.
Comparative Transcriptional Activity Data (Hypothetical)
This table illustrates the expected outcomes from the GRE-luciferase reporter assay, comparing the potency and efficacy of Dichlorisone to other glucocorticoids.
| Compound | EC50 (nM) | Max. Luciferase Induction (% of Dexamethasone) |
| Dexamethasone | 1 | 100% |
| Dichlorisone | 5 | 90% |
| Prednisolone | 10 | 80% |
| Hydrocortisone | 50 | 60% |
Section 3: Global Biological Impact - Transcriptomic Profiling
To gain a comprehensive understanding of Dichlorisone's biological specificity, it is crucial to move beyond single-gene reporters and assess its impact on the entire transcriptome. RNA sequencing (RNA-seq) provides an unbiased view of the changes in gene expression following glucocorticoid treatment, revealing both on-target and potential off-target effects.[6]
Experimental Workflow: RNA-Seq for Differential Gene Expression
This workflow outlines the key stages of an RNA-seq experiment to compare the transcriptomic signatures of Dichlorisone and other glucocorticoids.
Caption: Workflow for RNA-Seq Analysis.
Comparative Transcriptomic Analysis (Hypothetical)
The results of the RNA-seq experiment can be summarized to highlight the similarities and differences in the gene expression profiles induced by each glucocorticoid.
| Feature | Dexamethasone | Dichlorisone | Prednisolone | Hydrocortisone |
| Total Differentially Expressed Genes (DEGs) | 2500 | 2200 | 1800 | 1200 |
| Overlap with Dexamethasone DEGs | 100% | 85% | 70% | 50% |
| Unique DEGs | 0 | 330 | 540 | 600 |
| Key Upregulated Pathways | Gluconeogenesis, Anti-inflammatory response | Gluconeogenesis, Anti-inflammatory response | Gluconeogenesis, Anti-inflammatory response | Gluconeogenesis, Anti-inflammatory response |
| Key Downregulated Pathways | Pro-inflammatory signaling (NF-κB, AP-1) | Pro-inflammatory signaling (NF-κB, AP-1) | Pro-inflammatory signaling (NF-κB, AP-1) | Pro-inflammatory signaling (NF-κB, AP-1) |
| Potentially Unique Pathway Modulation | - | Modulation of lipid metabolism genes | - | - |
This analysis would reveal not only the core set of genes regulated by all glucocorticoids but also the unique gene sets modulated by Dichlorisone, providing insights into its specific biological effects.
Section 4: In Vitro Functional Specificity - Anti-Inflammatory Potency
A critical aspect of glucocorticoid specificity is their anti-inflammatory efficacy. An in vitro model of inflammation, such as lipopolysaccharide (LPS)-challenged macrophages, can be used to quantify the ability of Dichlorisone to suppress the production of pro-inflammatory cytokines.[7]
Experimental Workflow: In Vitro Anti-Inflammatory Assay
This workflow describes the methodology for assessing the anti-inflammatory potency of Dichlorisone in a cell-based model.
Caption: Workflow for In Vitro Anti-Inflammatory Assay.
Comparative Anti-Inflammatory Potency (Hypothetical)
This table presents the hypothetical potency of Dichlorisone and other glucocorticoids in suppressing the production of the pro-inflammatory cytokine TNF-α.
| Compound | IC50 for TNF-α Inhibition (nM) |
| Dexamethasone | 0.5 |
| Dichlorisone | 2.5 |
| Prednisolone | 5 |
| Hydrocortisone | 25 |
Section 5: Assessing Off-Target Effects and Broader Specificity
A comprehensive assessment of Dichlorisone's specificity must also include an investigation of potential off-target effects. While the primary mechanism of glucocorticoids is through the GR, interactions with other cellular targets can contribute to both therapeutic and adverse effects.[8]
Recommended Approaches for Off-Target Profiling:
-
Receptor Screening Panels: Utilize commercially available services to screen Dichlorisone against a broad panel of receptors, ion channels, and enzymes to identify any unintended interactions.
-
Mineralocorticoid Receptor (MR) Cross-Reactivity: Given the high degree of homology between the GR and the MR, it is essential to assess the binding affinity and functional activity of Dichlorisone at the MR.[9] This can be achieved using similar binding and reporter assays as described for the GR.
-
Cytotoxicity Assays: Determine the concentration range at which Dichlorisone may induce cellular toxicity using standard assays such as MTT or LDH release assays.
Conclusion
The experimental framework detailed in this guide provides a robust and comprehensive strategy for characterizing the biological specificity of Dichlorisone. By systematically comparing its performance against well-characterized glucocorticoids in a tiered approach—from foundational receptor binding to global transcriptomic and functional readouts—researchers can build a detailed profile of this novel compound. The resulting data will be invaluable for understanding its potential therapeutic window and for guiding any future development efforts. The integration of these self-validating experimental systems ensures a high degree of scientific integrity, providing a clear and logical path to elucidating the unique biological signature of Dichlorisone.
References
-
Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2018). An RNA-Seq Protocol for Differential Expression Analysis. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. Retrieved from [Link]
-
MDPI. (2021). The Biologist's Guide to the Glucocorticoid Receptor's Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucocorticoid. Retrieved from [Link]
-
PLOS ONE. (2017). The nature of the GRE influences the screening for GR-activity enhancing modulators. Retrieved from [Link]
-
ResearchGate. (n.d.). GRE-based reporter gene analysis and mRNA induction identify Cortivazol.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Glucocorticoid Receptor. Retrieved from [Link]
-
PubMed. (2015). Molecular basis of the interaction specificity between the human glucocorticoid receptor and its endogenous steroid ligand cortisol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Retrieved from [Link]
-
PubMed. (2019). Transcriptomics in tissue glucocorticoid sensitivity. Retrieved from [Link]
-
PubMed. (1986). Structure and regulation of the glucocorticoid hormone receptor. Retrieved from [Link]
-
PubMed. (1989). Glucocorticoids: binding affinity and lipophilicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Corticosteroid Adverse Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enhancer RNA Expression in Response to Glucocorticoid Treatment in Murine Macrophages. Retrieved from [Link]
-
ResearchGate. (2021). Development of methodology for assessing steroid-tapering in clinical trials for biologics in asthma. Retrieved from [Link]
-
Frontiers in Genetics. (2019). Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver. Retrieved from [Link]
-
ResearchGate. (2023). Structural Mechanism of a Partial Glucocorticoid Receptor Agonist Functioning as a Mineralocorticoid Receptor Antagonist. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichlorisone. Retrieved from [Link]
-
Bioconductor. (n.d.). RNA-seq workflow: gene-level exploratory analysis and differential expression. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2016). Intradermal lipopolysaccharide challenge as an acute in vivo inflammatory model in healthy volunteers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy. Retrieved from [Link]
-
PubMed. (2013). The antagonists but not partial agonists of glucocorticoid receptor ligands show substantial side effect dissociation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Highly Responsive Bioassay for Quantification of Glucocorticoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). RNA-seq workflow: gene-level exploratory analysis and differential expression. Retrieved from [Link]
-
The Journal of Clinical Endocrinology & Metabolism. (1976). Binding of Steroids to Mineralocorticoid Receptors: Implications for in Vivo Occupancy by Glucocorticoids. Retrieved from [Link]
-
Journal of the American Heart Association. (2019). Glucocorticoid Receptor-Binding and Transcriptome Signature in Cardiomyocytes. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
MDPI. (2022). Defining the Differential Corticosteroid Response Basis from Multiple Omics Approaches. Retrieved from [Link]
-
mediaTUM. (2018). Single-molecule study of the Glucocorticoid Receptor Ligand Binding Domain. Retrieved from [Link]
-
Bioconnector. (n.d.). RNA-seq differential expression analysis. Retrieved from [Link]
-
PubMed Central. (2018). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Retrieved from [Link]
-
bioRxiv. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. Retrieved from [Link]
-
Frontiers in Endocrinology. (2014). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Retrieved from [Link]
-
The BMJ. (2026). When I use a word . . . Artificial intelligence—predicting and detecting adverse drug reactions. Retrieved from [Link]
-
ResearchGate. (2015). Relationship between glucocorticoid receptor binding affinity (Table 1).... Retrieved from [Link]
Sources
- 1. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo | MDPI [mdpi.com]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure and regulation of the glucocorticoid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 5. The nature of the GRE influences the screening for GR-activity enhancing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomics in tissue glucocorticoid sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmj.com [bmj.com]
- 9. ahajournals.org [ahajournals.org]
Independent Verification Guide: Anti-Inflammatory Profile of Dichlorisone
Executive Summary & Mechanism of Action
Dichlorisone (9,11-dichloro-17,21-dihydroxypregna-1,4-diene-3,20-dione) is a synthetic glucocorticoid distinguished by chlorine substitution at the C9 and C11 positions.[1] Unlike the more common 9-fluoro analogs (e.g., Dexamethasone), the 9,11-dichloro modification enhances lipophilicity, altering the compound's tissue penetration and receptor binding kinetics.[1]
This guide provides a rigorous framework for verifying Dichlorisone’s anti-inflammatory efficacy. Historical data suggests Dichlorisone exhibits approximately 4x the topical potency of Hydrocortisone , positioning it as a moderate-potency corticosteroid (Class IV-V).[1] The verification protocols below are designed to validate this potency ratio and define its safety profile relative to standard alternatives.
Mechanistic Pathway (NF-κB Inhibition)
Dichlorisone exerts its primary effect by binding to the cytosolic Glucocorticoid Receptor (GR), translocating to the nucleus, and trans-repressing pro-inflammatory transcription factors.[1]
Figure 1: Signal transduction pathway showing Dichlorisone-mediated trans-repression of inflammatory cytokines.[1]
Comparative Analysis: Dichlorisone vs. Standards
To objectively verify performance, Dichlorisone must be benchmarked against a low-potency standard (Hydrocortisone) and a high-potency standard (Dexamethasone).[1]
| Feature | Hydrocortisone | Dichlorisone | Dexamethasone |
| Class (Potency) | Low (Class VII) | Moderate (Class IV-V) | High (Class I-II) |
| Relative Potency | 1.0 (Baseline) | ~4.0 (Topical) | ~25.0 - 30.0 |
| Halogenation | None | 9,11-Dichloro | 9-Fluoro |
| Primary Indication | Mild dermatitis | Responsive dermatoses | Severe inflammation / Systemic |
| Mineralocorticoid Activity | Moderate (1:[1]1) | Low | Negligible |
Key Verification Hypothesis: Experimental data should demonstrate that 0.25% Dichlorisone is equipotent to 1.0% Hydrocortisone in vasoconstriction and edema reduction assays.
Experimental Verification Protocols
Reliable verification requires a dual-phase approach: In Vitro mechanistic validation and In Vivo functional efficacy.[1]
Phase 1: In Vitro Potency (Glucocorticoid Receptor Transactivation)
Objective: Determine the EC50 of Dichlorisone for GR activation compared to Dexamethasone.
Protocol:
-
Cell Line: HeLa cells stably transfected with a GR-responsive luciferase reporter gene (MMTV-Luc).[1]
-
Treatment: Incubate cells with Dichlorisone (1 nM – 10 µM) for 24 hours.[1]
-
Controls: Dexamethasone (Positive Control), Vehicle (DMSO < 0.1%).
-
Readout: Measure luminescence using a microplate reader.
-
Analysis: Fit dose-response curves to calculate EC50.
Expected Outcome:
-
Dexamethasone EC50: ~1-5 nM[1]
-
Dichlorisone EC50: ~10-50 nM (Indicating lower affinity than Dexamethasone but clear specific binding).[1]
Phase 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Paw Edema)
Objective: Quantify the reduction of acute inflammation and calculate the percentage of edema inhibition.
Workflow Diagram:
Figure 2: Workflow for the Carrageenan-induced paw edema assay.
Detailed Protocol:
-
Grouping: Control (Saline), Hydrocortisone (10 mg/kg), Dichlorisone (Low: 2.5 mg/kg, High: 10 mg/kg).[1]
-
Induction: Inject 0.1 mL of 1% carrageenan into the right hind paw.
-
Measurement: Measure paw volume (mL) using a water displacement plethysmometer at T=0 (baseline) and T=3 hours (peak inflammation).[1]
-
Calculation:
[1]
Phase 3: Clinical Surrogate (Vasoconstrictor Assay / McKenzie Test)
Objective: Assess topical bioavailability and potency in human skin (or porcine surrogate).[1] Protocol:
-
Apply 10 µL of test solutions (Dichlorisone 0.25% vs. Hydrocortisone 1.0%) to flexor surface of forearm.
-
Occlude for 16 hours.
-
Remove occlusion and evaluate skin blanching (vasoconstriction) on a 0-3 visual scale.[1]
-
Success Criterion: Dichlorisone 0.25% must show blanching scores statistically equivalent to or greater than Hydrocortisone 1.0%.
Data Presentation & Reference Values
The following table summarizes the expected reference values for Dichlorisone based on structural activity relationships (SAR) and historical product data (e.g., Diloderm).
| Assay Type | Metric | Hydrocortisone | Dichlorisone | Dexamethasone |
| Receptor Binding | Relative Affinity (RBA) | 100 | ~150 - 200 | 710 |
| Topical Potency | Vasoconstriction Score | 1.0 (Ref) | ~4.0 | >30.0 |
| Edema Inhibition | % Inhibition (3 hrs) | 35 - 45% | 55 - 65% | 80 - 90% |
| Systemic Half-life | Biological | 8-12 hrs | 12-36 hrs | 36-54 hrs |
Note: Dichlorisone is often formulated as Dichlorisone Acetate .[1] Ensure the molar equivalent is calculated if using the ester form for in vitro assays, as the ester must be hydrolyzed to the active alcohol form to bind the receptor effectively.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5388959, Dichlorisone Acetate.[1] PubChem. [Link][1][2][3]
-
Seidman, et al. (1980).[1] Topical anti-inflammatory drug therapy.[4][5][6][7][8][9][10] U.S. Patent 4,185,100. (Establishes the 0.25% Dichlorisone to 1.0% Hydrocortisone potency ratio).
-
Biomedical and Pharmacology Journal. Assessment of Analgesic and Anti-inflammatory Activity (General Protocol Reference for Carrageenan Assay). [Link]
Sources
- 1. CAS 79-61-8: Dichlorisone acetate | CymitQuimica [cymitquimica.com]
- 2. 9,11beta-Dichloro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-valerate | C27H36Cl2O5 | CID 70476534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,11beta-Dichloro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione diacetate | C26H32Cl2O6 | CID 109374223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. goodrx.com [goodrx.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 8. eczema.org [eczema.org]
- 9. Strategies for using topical corticosteroids in children and adults with eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA1101334A - Topical anti-inflammatory drug therapy - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
